(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Overview
Description
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid is a stable isomer of 15(S)-HETE, a major metabolite of arachidonic acid derived from the 15-lipoxygenase pathway. This compound has garnered attention due to its biological activities, including vasoconstriction and antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid typically involve the oxidation of arachidonic acid through the 15-lipoxygenase pathway. The reaction conditions include the use of specific enzymes and cofactors to ensure the correct stereochemistry and formation of the desired isomer.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions, often using recombinant DNA technology to produce the necessary enzymes in microbial systems. The process is optimized to achieve high yields and purity, making it suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of specific enzymes.
Reduction: Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require specific catalysts and conditions to achieve the desired product.
Major Products Formed:
Oxidation: Leads to the formation of hydroperoxides and epoxides.
Reduction: Results in the formation of reduced analogs of the compound.
Substitution: Can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of lipoxygenases.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and migration.
Medicine: Studied for its potential therapeutic effects in conditions such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and bioactive compounds.
Mechanism of Action
The compound exerts its effects through the modulation of specific molecular targets and pathways:
Molecular Targets: It interacts with receptors and enzymes involved in inflammatory and proliferative processes.
Pathways Involved: The compound influences pathways related to vasoconstriction, cell proliferation, and migration.
Comparison with Similar Compounds
15(S)-HETE
12(S)-HETE
5(S)-HETE
This comprehensive overview highlights the significance of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid in scientific research and its potential applications in various fields
Biological Activity
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid, commonly referred to as HETE analog 1, is a synthetic derivative of 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE). This compound has garnered attention due to its biological activities, particularly in vascular biology and cancer research. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Chemical Name : this compound
- CAS Number : 339534-01-9
- Molecular Formula : C20H30O3
- Molecular Weight : 318.45 g/mol
Vasoconstrictive Properties
Research indicates that this compound retains significant vasoconstrictive properties similar to its parent compound, 15(S)-HETE. Studies conducted on isolated rabbit pulmonary arteries demonstrated that both compounds induced concentration-dependent contractions. Notably, the response was more pronounced in female rabbits compared to males, suggesting a potential sex-based difference in vascular response to these compounds .
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. Specifically, it inhibited proliferation and migration of human prostate carcinoma PC-3 cells in a concentration-dependent manner. This contrasts with the effects observed with 15(S)-HETE, which promoted proliferation in vascular smooth muscle cells .
The mechanisms through which this compound exerts its biological effects include:
- Activation of Vascular Smooth Muscle Cells : It enhances [(3)H]-thymidine incorporation in cultured vascular smooth muscle cells.
- Inhibition of Cancer Cell Migration : It disrupts pathways involved in cell migration and proliferation.
- Stability Against Autoxidation : This compound's structural stability allows for prolonged biological activity compared to less stable analogs .
Comparative Activity Table
Compound | Vasoconstriction | Antiproliferative Activity | Stability |
---|---|---|---|
(5Z,11Z,15R)-HETE | Moderate | Inhibits PC-3 cells | High |
15(S)-HETE | High | Promotes VSMC proliferation | Moderate |
Study 1: Vascular Response in Rabbits
A study published in PubMed examined the vasoconstrictive effects of both this compound and 15(S)-HETE on isolated pulmonary arteries from rabbits. The study found that while both compounds induced contractions, the maximal response was greater for 15(S)-HETE in females .
Study 2: Anticancer Potential
In another investigation focusing on the antiproliferative properties of this compound against prostate cancer cells (PC-3), results indicated significant inhibition of cell migration and proliferation. The study highlighted the potential of this compound as a therapeutic agent against hormone-independent prostate carcinoma .
Properties
IUPAC Name |
(5Z,11Z,15R)-15-hydroxyicosa-5,11-dien-13-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHFLDCTFMIGD-DPTNXLIISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#CC=CCCCCC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C#C/C=C\CCCC/C=C\CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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